N-Palmitoylsphingomyelin (C16-SM, CAS 6254-89-3) is a highly purified, saturated sphingolipid featuring a uniform 16-carbon acyl chain and a sphingosine backbone. In lipid nanoparticle and synthetic membrane engineering, it serves as the primary structural component for defining liquid-ordered (Lo) domains. Unlike glycerophospholipids, the sphingosine backbone of C16-SM provides both hydrogen bond donor and acceptor capabilities, significantly increasing interfacial rigidity and cholesterol binding affinity [1]. Exhibiting a precise gel-to-liquid crystalline phase transition temperature (Tm) of 41 °C, C16-SM is a procurement standard for applications requiring strict stoichiometric control, reproducible liposomal drug release profiles, and exact biophysical calibrations where natural lipid extracts introduce unacceptable batch-to-batch variability [2].
Substituting pure C16-SM with natural Egg Sphingomyelin (Egg-SM) or synthetic dipalmitoylphosphatidylcholine (DPPC) compromises structural precision and formulation reproducibility. While Egg-SM contains roughly 80% C16-SM, the remaining heterogeneous acyl chains (e.g., C18, C24) broaden the phase transition profile and introduce batch-to-batch inconsistency, leading to variable interdigitation and unpredictable liposome stability[1]. Conversely, substituting with DPPC—which shares the same 16:0 acyl chain and a similar phase transition temperature (~41 °C)—fails because DPPC lacks the sphingosine backbone's hydrogen-bonding capacity. This absence reduces the lipid-water interfacial rigidity and fundamentally alters the membrane's compression modulus and cholesterol interaction, resulting in weaker lipid raft formation and altered permeability in formulated nanoparticles [2].
Pure C16-SM exhibits a sharp, highly reproducible gel-to-liquid crystalline phase transition at 41 °C, whereas natural extracts like Egg-SM or Milk-SM exhibit broadened transition profiles due to acyl chain heterogeneity. In calorimetric studies, C16-SM yields a distinct transition enthalpy (ΔH = 7.5 kcal/mol) and a narrow melting range, ensuring predictable thermal behavior [1]. Natural extracts contain varying proportions of long-chain (C22-C24) and unsaturated species, which not only broaden the melting curve but can also induce localized phase separations and interdigitation, disrupting uniform liposome formation [2].
| Evidence Dimension | Main phase transition temperature (Tm) and melting profile sharpness |
| Target Compound Data | C16-SM: Sharp transition at 41.0 °C (ΔH = 7.5 kcal/mol) |
| Comparator Or Baseline | Egg-SM / Milk-SM: Broadened transition ranges with complex thermotropic behavior due to mixed chains |
| Quantified Difference | C16-SM eliminates the multi-peak thermal transitions and interdigitation artifacts inherent to heterogeneous natural extracts. |
| Conditions | Differential scanning calorimetry (DSC) of hydrated multilamellar vesicles. |
Procurement of pure C16-SM is essential for thermally triggered drug delivery systems where exact melting temperatures dictate the release profile.
Despite having identical 16:0 acyl chains and similar phase transition temperatures (~41 °C), C16-SM and DPPC exhibit fundamentally different interfacial mechanics. Deuterium NMR spectroscopy reveals that above the phase transition temperature (e.g., at 48 °C), the plateau order parameter for C16-SM is significantly higher than that of DPPC [1]. This increased rigidity is directly attributed to the sphingosine backbone, which acts as both a hydrogen bond donor and acceptor, forming a tighter lipid-water interface than the purely acceptor-driven glycerophospholipid backbone of DPPC [1].
| Evidence Dimension | Lipid-water interfacial rigidity (NMR plateau order parameter) |
| Target Compound Data | C16-SM: Higher average order parameter indicating tight intermolecular H-bonding |
| Comparator Or Baseline | DPPC: Lower order parameter and more flexible interface |
| Quantified Difference | C16-SM forms a significantly more rigid interface than DPPC at equivalent temperatures above Tm. |
| Conditions | 2H-NMR spectroscopy of macroscopically aligned multibilayers at 48 °C. |
Buyers formulating highly stable, low-permeability lipid nanoparticles must select C16-SM over DPPC to leverage its superior interfacial hydrogen-bonding network.
C16-SM demonstrates exceptional mechanical stiffness when forming liquid-ordered (Lo) phases with cholesterol, a hallmark of biological lipid rafts. Surface rheology studies show that C16-SM/cholesterol mixtures achieve a highly rigid state with an equilibrium compression modulus (E0) of approximately 400 mN/m[1]. In contrast, standard fluid phospholipids like POPC exhibit much lower moduli (~100 mN/m), and even gel-phase DPPC is less stiff (~300 mN/m)[1]. Furthermore, unlike longer-chain sphingomyelins (e.g., C24:0-SM) which suffer from hydrophobic mismatch and interdigitation, C16-SM mixes ideally with standard matrix lipids, providing a stable, non-interdigitated platform for cholesterol binding [2].
| Evidence Dimension | Equilibrium compression modulus (E0) in cholesterol-rich liquid-ordered phases |
| Target Compound Data | C16-SM/Cholesterol: ~400 mN/m |
| Comparator Or Baseline | DPPC (gel phase): ~300 mN/m; POPC (fluid phase): ~100 mN/m |
| Quantified Difference | C16-SM achieves a 33% higher compression modulus than DPPC and a 300% higher modulus than POPC. |
| Conditions | Surface rheology of lipid monolayers at biologically relevant surface pressures (~30 mN/m). |
For researchers and formulators building synthetic lipid rafts, C16-SM provides the necessary mechanical stiffness that standard phospholipids cannot achieve.
Because C16-SM forms highly ordered, stable complexes with cholesterol and avoids the chain-mismatch interdigitation seen with C24-SM, it is the procurement standard for constructing in vitro lipid rafts. It allows researchers to precisely calibrate fluorescence, NMR, and AFM assays without the confounding variables introduced by heterogeneous natural extracts [1].
The sharp, predictable phase transition of C16-SM at 41 °C makes it a highly reliable structural lipid for thermosensitive liposomes designed for targeted drug release in mild hyperthermia conditions. Its superior hydrogen-bonding network compared to DPPC ensures lower baseline permeability at physiological temperatures (37 °C), reducing premature drug leakage [2].
In enzymatic assays evaluating acid or neutral sphingomyelinase activity—often used in cancer and metabolic disease research—pure C16-SM provides an exact, quantifiable substrate. This eliminates the kinetic ambiguities associated with mixed-chain Egg-SM, ensuring reproducible mass spectrometry or fluorometric readouts[3].